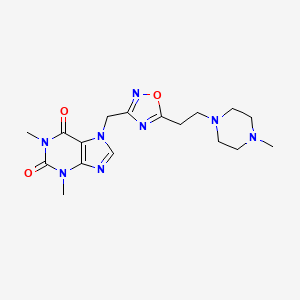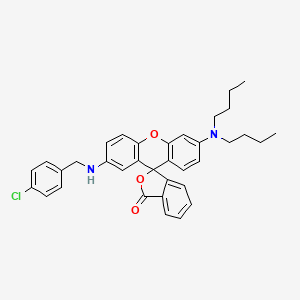
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester is a complex organic compound with a variety of functional groups. It contains 70 atoms, including hydrogen, carbon, nitrogen, and oxygen . The compound features multiple bonds, aromatic rings, esters, amides, nitro groups, and ethers . This intricate structure makes it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of DL-Tyrosine, followed by the introduction of the O-methyl, 3-nitro, and N-(1-oxododecyl) groups. The final step involves the esterification to form the ethyl ester. Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic ring or the nitro group, leading to the formation of different oxidized products.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties significantly.
Substitution: Various substituents can be introduced at different positions on the aromatic ring or other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups.
Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester involves its interaction with various molecular targets. The nitro group, for example, can participate in redox reactions, while the ester and amide groups can undergo hydrolysis. These interactions can affect different biochemical pathways, making the compound useful in studying cellular processes .
Comparación Con Compuestos Similares
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester can be compared with other similar compounds, such as:
DL-Tyrosine ethyl ester: Lacks the nitro and N-(1-oxododecyl) groups, making it less complex.
O-methyl-DL-Tyrosine: Does not have the ester or nitro groups, resulting in different reactivity.
Propiedades
Número CAS |
118123-22-1 |
|---|---|
Fórmula molecular |
C24H38N2O6 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
ethyl (2S)-2-(dodecanoylamino)-3-(4-methoxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C24H38N2O6/c1-4-6-7-8-9-10-11-12-13-14-23(27)25-20(24(28)32-5-2)17-19-15-16-22(31-3)21(18-19)26(29)30/h15-16,18,20H,4-14,17H2,1-3H3,(H,25,27)/t20-/m0/s1 |
Clave InChI |
GCVSKYRTKSPCEN-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


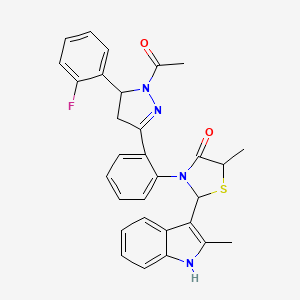
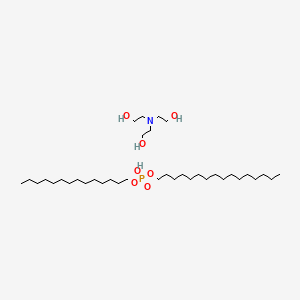
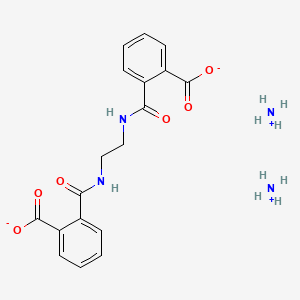
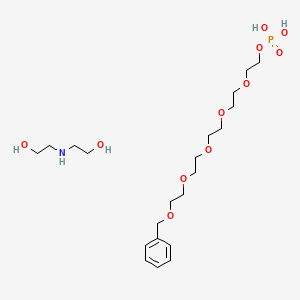
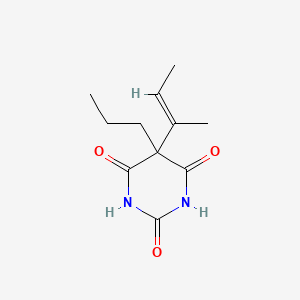
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)

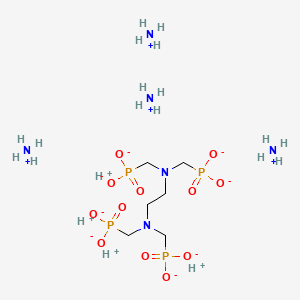



![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)
